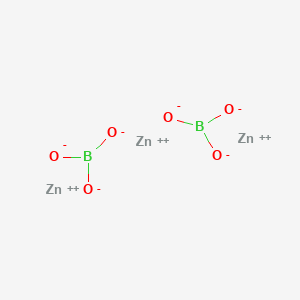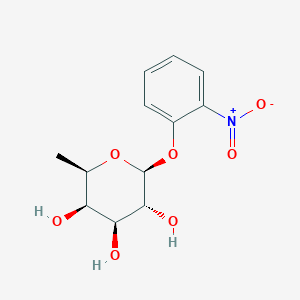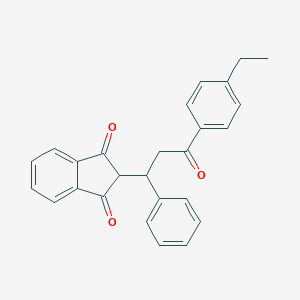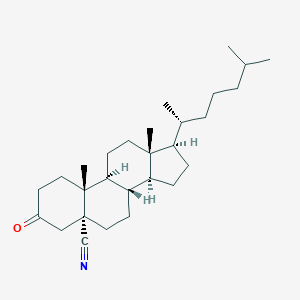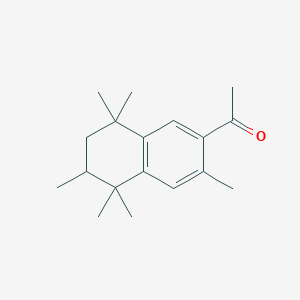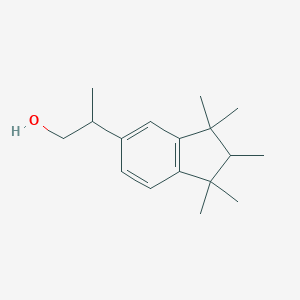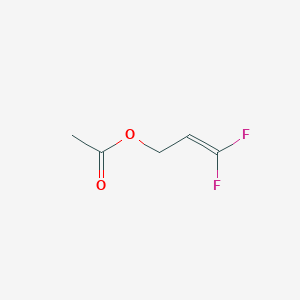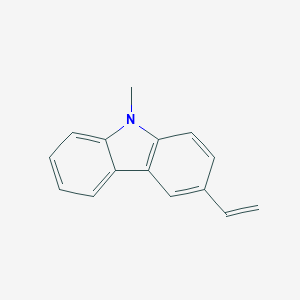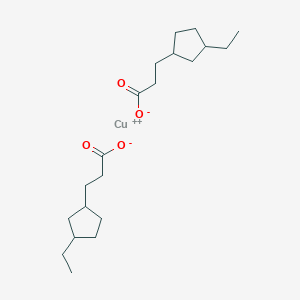
Naphthenic acids, copper salts
描述
Synthesis Analysis
The synthesis of copper(II) salts and their incorporation into organic frameworks often involve copper(II)-catalyzed reactions, which are key in the formation of complex structures. For instance, copper(II) has been utilized as a catalyst in the sequential C,N-difunctionalization of 1,4-naphthoquinone, facilitating the formation of benzo[f]indole-4,9-diones with high atom economy and excellent yields (Jinwei Sun, Xiang-Shan Wang, & Yun Liu, 2013). Such catalytic processes are crucial for the efficient synthesis of compounds with naphthenic structures.
Molecular Structure Analysis
The molecular structures resulting from copper(II)-catalyzed reactions are diverse, incorporating various functional groups and forming complex architectures. The formation of eight-membered ring diaminocarbenes bearing a naphthalene moiety in the backbone represents the diversity and complexity of structures achievable through copper catalysis (G. A. Chesnokov et al., 2017). These structures are significant for their potential applications in materials science and catalysis.
Chemical Reactions and Properties
Copper salts play a pivotal role in facilitating diverse chemical reactions, including cross-coupling and cycloaddition reactions, which are essential for the construction of complex organic molecules. For example, the synthesis of 3,4-dihydro-2H-naphtho[2,3-b][1,4]oxazine-5,10-diones through copper-catalyzed intramolecular coupling reactions showcases the versatility of copper salts in organic synthesis (Hengyao You et al., 2018).
Physical Properties Analysis
The physical properties of naphthenic acids and their copper salts, such as solubility, boiling point, and melting point, are influenced by the specific structure of the compound. The adsorption behavior of naphthenic acids onto inorganic minerals, for example, showcases the interaction between these organic acids and solid surfaces, which is crucial for understanding their environmental impact and removal processes (Max Nodwell, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of naphthenic acids and copper salts are critical for their application in catalysis and materials science. The copper(II)-catalyzed formation of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives illustrates the chemical versatility and reactivity of copper salts in promoting complex organic transformations (Yun Liu & Jinwei Sun, 2012).
科学研究应用
-
Emulsion Stability in Petroleum Industry
- Application : Naphthenic acids (NAs) are compounds naturally present in most petroleum sources. Their structures allow them to behave as surfactants, causing the formation and stabilization of emulsions .
- Method : In petroleum fields, crude oil and produced water (PW) emulsions are formed during oil production when the fluid undergoes flow restrictions .
- Results : NAs play a major role in stabilizing emulsions, depending on the nature and distribution of the species, aqueous phase pH, and oil composition .
-
- Application : Copper naphthenate is most widely used in wood preservation and for protecting other cellulosic materials such as textiles and cordage from damage by decay fungi and insects .
- Method : Copper naphthenate is commonly prepared by treatment of naphthenic acid with copper (II) compounds such as basic copper carbonate or copper hydroxide .
- Results : Copper naphthenate is a dark-green, amorphous glassy solid, paste or viscous liquid that is freely soluble in various organic solvents including mineral spirits, diesel fuel and other fuel oils, and creosote-petroleum mixtures .
-
- Application : Naphthenic acid and its salts are used in the production of synthetic detergents .
- Method : The exact method of application varies depending on the specific type of detergent being produced .
- Results : The use of naphthenic acids and their salts in detergents can enhance cleaning efficiency .
安全和危害
Copper Naphthenate is flammable and gives off irritating or toxic fumes (or gases) in a fire . It can be absorbed into the body by inhalation of its vapor and by ingestion . The substance is irritating to the eyes and skin . It is recommended to use ventilation, wear suitable protective clothing, and avoid contact with skin and eyes .
未来方向
属性
IUPAC Name |
copper;3-(3-ethylcyclopentyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Cu/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMLGYOTQMAXKL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881221 | |
| Record name | Copper(2+) bis[3-(3-ethylcyclopentyl)propanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;3-(3-ethylcyclopentyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



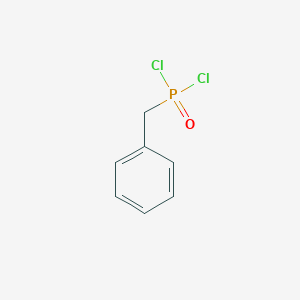
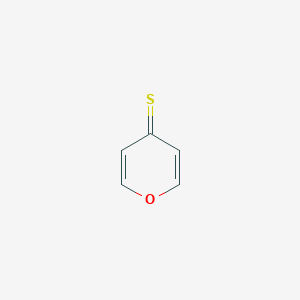
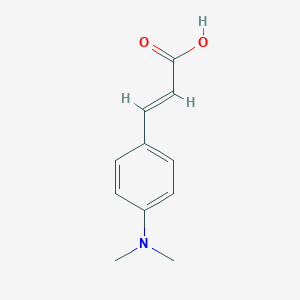
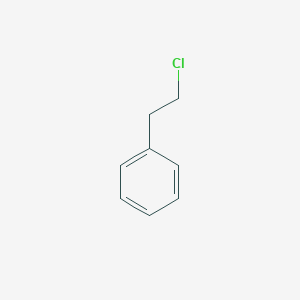
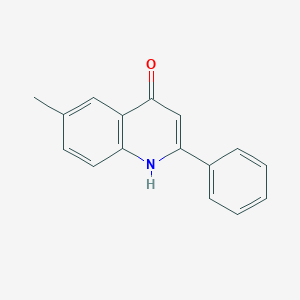
![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)
